molecular formula C13H18N2O4 B2982357 2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate CAS No. 1536264-82-0

2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Cat. No.: B2982357
CAS No.: 1536264-82-0
M. Wt: 266.297
InChI Key: KLRJAUMQCXWXKD-UHFFFAOYSA-N
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Description

“2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1536264-82-0 . It has a molecular weight of 266.3 and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O4/c16-9-10-19-13(18)15-7-5-14(6-8-15)11-1-3-12(17)4-2-11/h1-4,16-17H,5-10H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Applications

A Practical Synthesis of Differentially Protected Piperazines : The synthesis of differentially protected piperazines, starting from optically active and commercially available piperazine-2-carboxylic acid, is a significant advancement. These building blocks are crucial for preparing biologically active compounds and for the construction of combinatorial libraries, demonstrating the compound's versatility in chemical synthesis and drug discovery processes (Hongwu Gao & A. Renslo, 2007).

Biomedical Research

Antimicrobial and Anthelmintic Activities : Research into tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate has shown moderate anthelmintic and poor antibacterial activities. This highlights the potential for piperazine derivatives in developing treatments against parasitic worms, with further research needed to enhance antibacterial efficacy (C. Sanjeevarayappa et al., 2015).

Enzymatic Metabolism Studies : Understanding the oxidative metabolism of novel compounds, such as Lu AA21004, a potential antidepressant, involves identifying metabolites formed via cytochrome P450 and other enzymes. Such studies are crucial for assessing the safety and efficacy of new drugs, as they provide insights into how compounds are processed in the body (Mette G. Hvenegaard et al., 2012).

Catalysis and Polymer Science

Highly Enantioselective Lewis Basic Catalyst : The development of l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines showcases the compound's utility in asymmetric synthesis. This catalytic process enables the production of chiral amines, which are valuable in pharmaceutical synthesis (Zhouyu Wang et al., 2006).

Properties

IUPAC Name

2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c16-9-10-19-13(18)15-7-5-14(6-8-15)11-1-3-12(17)4-2-11/h1-4,16-17H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRJAUMQCXWXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)O)C(=O)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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